molecular formula C8H10N4 B13662937 3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Cat. No.: B13662937
M. Wt: 162.19 g/mol
InChI Key: ONWCBQYTYKIOHV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a chemical compound intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans or animals. The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in pharmacologically active molecules . The specific substitutions on this core structure, including the 3,5-dimethyl groups and the 8-amine functional group, make it a valuable intermediate for constructing more complex molecules. This compound is particularly useful in drug discovery programs targeting various therapeutic areas. Researchers can employ it in the synthesis of novel compounds for screening, as a building block in the development of small molecule libraries, and for structure-activity relationship (SAR) studies. Its molecular formula is C8H10N4, and it should be handled with care, adhering to all relevant laboratory safety protocols .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

InChI

InChI=1S/C8H10N4/c1-5-3-4-7(9)8-11-10-6(2)12(5)8/h3-4H,9H2,1-2H3

InChI Key

ONWCBQYTYKIOHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=NN=C(N12)C)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3,5-Dimethyl-triazolo[4,3-a]pyridin-8-amine primarily involves the cyclization of appropriately substituted pyridine precursors with hydrazine derivatives to construct the fused triazolo-pyridine ring system. The methyl substituents at positions 3 and 5 are introduced either prior to or after ring closure depending on the synthetic route. The amine group at position 8 is typically installed through the choice of starting materials or via subsequent functional group transformations.

Specific Synthetic Routes and Reaction Conditions

Reaction Conditions and Yield Analysis

Synthetic Route Key Reagents/Conditions Temperature Time Yield Range (%) Notes
Enaminonitrile + Benzohydrazide Microwave irradiation, catalyst-free Microwave-assisted Minutes to hrs Moderate to High Eco-friendly, rapid synthesis
Substituted Pyridine + Hydrazine Ethanol/HCl reflux, methyl iodide/DMF/K₂CO₃ 80°C / 60°C 12 h / 6 h 45 – 75 Classical method, requires purification
Suzuki Coupling Pd(PPh₃)₄ catalyst, methylboronic acid 60 – 80°C Several hours Moderate Regioselective methylation

Mechanistic Insights

  • The formation of the fused triazolo-pyridine ring involves nucleophilic attack of hydrazine or hydrazide nitrogen on electrophilic centers such as nitriles or activated pyridine carbons.
  • Cyclization is often facilitated by acidic or thermal conditions.
  • Methyl group introduction via methyl iodide proceeds through nucleophilic substitution on activated positions.
  • Suzuki coupling involves palladium-catalyzed cross-coupling between boronic acid derivatives and halogenated triazolopyridine intermediates.

Structural Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows singlets for methyl groups at δ 2.35–2.50 ppm.
    • Pyridine protons near the amine group resonate downfield at δ 8.10–8.30 ppm.
    • ^13C NMR confirms triazole carbons at δ 150–160 ppm and methyl carbons at δ 20–25 ppm.
  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) exhibits molecular ion peaks at m/z 163.1 corresponding to [M+H]^+ for C8H10N_4.
  • X-ray Crystallography:

    • Confirms the planar fused ring system and precise positioning of methyl and amine substituents.

Summary Table of Preparation Methods

Aspect Enaminonitrile + Benzohydrazide Pyridine + Hydrazine + Methylation Suzuki Coupling
Key Step Cyclization under microwave Condensation + methylation Cross-coupling methylation
Catalyst None None (methylation uses base) Pd(PPh₃)₄
Solvent Polar solvents Ethanol/DMF Organic solvents (e.g., toluene)
Temperature Microwave heating 60–80°C 60–80°C
Reaction Time Minutes to hours 12 h + 6 h Several hours
Yield Range (%) Moderate to high 45–75 Moderate
Scalability Potentially scalable Classical scalable Limited by catalyst cost
Environmental Impact Eco-friendly Moderate Catalyst waste considerations

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Property 3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Molecular Formula C8H10N4 C7H8N4
Molar Mass (g/mol) 162.2 (calculated) 148.17 (reported)
Substituent Positions Methyl groups at 3 and 5; amine at 8 Methyl at 7; amine at 8

Key Observations :

  • Lipophilicity : The additional methyl group in the 3,5-dimethyl variant likely increases its logP value compared to the 7-methyl analog, enhancing membrane permeability and bioavailability.

Q & A

Q. Tables

Table 1: Comparison of Synthetic Routes

RouteReagents/ConditionsYield (%)Purity (HPLC)Key Reference
1Ethanol/HCl, reflux6295%
2Pd-catalyzed Suzuki7598%

Table 2: Biological Activity vs. Substitution Pattern

CompoundIC₅₀ (µM, CDK2)logPSolubility (mg/mL)
3,5-Dimethyl derivative0.81.340.12
3-Methyl analog2.11.100.25
Unsubstituted3.50.750.55

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